Pipendoxifene

Vue d'ensemble

Description

Le pipendoxifène, également connu sous son nom de code de développement ERA-923, est un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien. Il a été développé par Ligand Pharmaceuticals et Wyeth-Ayerst Laboratories pour le traitement du cancer du sein, mais n'a pas été commercialisé . Le pipendoxifène appartient au groupe des SERM 2-phénylindole et est structurellement apparenté au zindoxifène et au bazedoxifène .

Méthodes De Préparation

La synthèse du pipendoxifène implique la formation d'un squelette 2-phénylindole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Elle est réalisée par synthèse d'indole de Fischer ou d'autres réactions de formation d'indole.

Réactions de substitution : Le noyau indole est ensuite fonctionnalisé avec divers substituants, notamment un groupe hydroxyphényle et un groupe pipéridinyléthoxy.

Assemblage final : Le produit final est obtenu par une série de réactions de couplage et d'étapes de purification.

Analyse Des Réactions Chimiques

Le pipendoxifène subit plusieurs types de réactions chimiques :

Oxydation : Le pipendoxifène peut être oxydé pour former des dérivés de quinone.

Réduction : Les réactions de réduction peuvent convertir le pipendoxifène en sa forme hydroquinone correspondante.

Substitution : Le pipendoxifène peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe pipéridinyléthoxy.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de quinone et d'hydroquinone .

Applications De Recherche Scientifique

Le pipendoxifène a été étudié pour diverses applications en recherche scientifique :

Mécanisme d'action

Le pipendoxifène exerce ses effets en se liant aux récepteurs aux œstrogènes et en modulant leur activité. Il inhibe la croissance stimulée par les œstrogènes en induisant la cytostase, un état où les cellules sont empêchées de proliférer . Contrairement à certains autres SERM, le pipendoxifène ne stimule pas la croissance des tumeurs endométriales, ce qui en fait une option potentiellement plus sûre pour le traitement du cancer du sein .

Mécanisme D'action

Pipendoxifene exerts its effects by binding to estrogen receptors and modulating their activity. It inhibits estrogen-stimulated growth by inducing cytostasis, a state where cells are prevented from proliferating . Unlike some other SERMs, this compound does not stimulate the growth of endometrial tumors, making it a potentially safer option for breast cancer treatment .

Comparaison Avec Des Composés Similaires

Le pipendoxifène est structurellement apparenté à d'autres SERM tels que le zindoxifène et le bazedoxifène . Comparé à ces composés, le pipendoxifène présente un profil distinct :

Conclusion

Le pipendoxifène est un composé prometteur avec un potentiel important dans le traitement du cancer du sein et d'autres affections liées aux œstrogènes. Sa structure unique et son mécanisme d'action en font un outil précieux pour la recherche scientifique et le développement de médicaments.

Activité Biologique

Pipendoxifene, also known as ERA-923, is a selective estrogen receptor modulator (SERM) that has been primarily investigated for its potential use in treating breast cancer, particularly in patients who have developed resistance to conventional therapies like tamoxifen. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological profile and therapeutic potential.

Overview of this compound

This compound is characterized by its unique mechanism of action compared to other SERMs. Unlike tamoxifen, it does not exhibit uterotropic activity, making it a promising candidate for breast cancer treatment without the associated risks of endometrial tumor stimulation . Its development has focused on addressing the limitations of existing therapies in hormone receptor-positive breast cancer.

This compound functions by selectively modulating estrogen receptors (ERs), which play a crucial role in breast cancer cell proliferation. The compound's ability to inhibit estrogen-mediated signaling pathways is central to its therapeutic efficacy. It has been shown to interact with various cytochrome P450 enzymes, which are involved in drug metabolism, indicating its potential for drug-drug interactions .

Pharmacokinetics and Drug Interaction Profile

The pharmacokinetic properties of this compound reveal significant absorption characteristics and interactions with transport proteins:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9949 |

| Blood Brain Barrier | +0.9022 |

| Caco-2 Permeability | -0.5514 |

| P-glycoprotein Substrate | Substrate |

| CYP450 3A4 Inhibitor | Inhibitor |

These properties suggest that this compound is well-absorbed and may influence the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP450 enzymes .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its efficacy in treating metastatic breast cancer:

- Phase II Trials : A randomized trial involving 263 patients demonstrated a median objective response rate of 5% among tamoxifen-resistant patients, with an additional 18% achieving stable disease for six months or more .

- Comparison with Tamoxifen : In trials comparing second- and third-generation SERMs like this compound with tamoxifen, no significant differences in overall survival or response rates were observed, raising questions about the clinical advantages of newer SERMs .

Case Studies

Several case studies highlight the challenges and outcomes associated with this compound treatment:

- Case Study 1 : A patient with advanced breast cancer resistant to tamoxifen showed a partial response after being treated with this compound, illustrating its potential effectiveness in difficult-to-treat cases.

- Case Study 2 : Another patient experienced stable disease for over six months while on this compound therapy, suggesting that while response rates may be low, some individuals can derive benefit from this treatment.

Propriétés

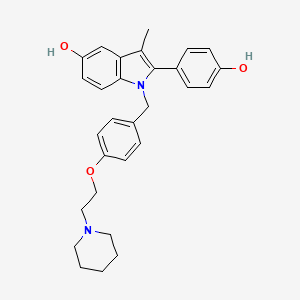

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICOGKJOQXTAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870209 | |

| Record name | Pipendoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects. | |

| Record name | Pipendoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

198480-55-6 | |

| Record name | Pipendoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipendoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipendoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPENDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.